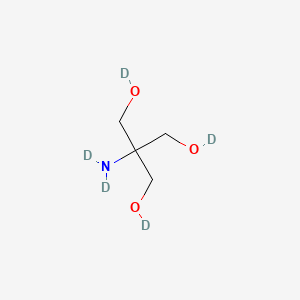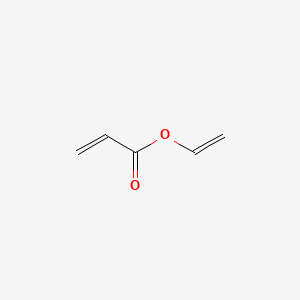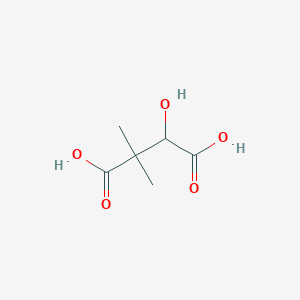
(S,S)-(-)-1,2-二(1-萘基)-1,2-乙二醇
描述
“(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol” is a chiral compound, likely used in the field of organic chemistry. Chiral compounds are molecules that cannot be superimposed on their mirror images .
Molecular Structure Analysis
The molecular structure of a compound like “(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol” would likely involve two naphthyl groups attached to an ethanediol backbone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be determined by the types of intermolecular forces present .
科学研究应用
对映选择性氢化
1-萘基-1,2-乙二醇 (NED) 已被证明是某些化合物氢化中的有用改性剂,展示了其作为铂的第一个有效的非胺型改性剂的应用,用于活化酮的对映选择性氢化。这种对映体差异归因于涉及氢键的底物-改性剂相互作用 (Marinas, Mallát, & Baiker, 2004)。
有机催化氧化
在有机催化应用中,1,2-二(1-萘基)-1,2-乙二胺 (NEDA) 有效地催化醇的氧化,在氧化仲苄醇方面具有显着的效率。在对映纯 (R,R)-NEDA 的情况下,可以实现氧化动力学拆分,强调了其在有机催化领域的重要性 (Al-Hunaiti 等人,2014)。
热解研究
1,2-二(1-萘基)乙烷 (DNE) 已在加压氢或氮的条件下进行研究,以检查分子氢和氢供体添加剂对其热解的影响。这些研究有助于理解涉及 DNE 的基本化学过程 (Zong & Wei, 1994)。
辐射分解研究
1,2-二(α-萘基)乙烷 (1,2-DNE) 在甲醇和四氢呋喃等特定溶剂中的脉冲辐射分解已经进行。这项研究提供了对这些溶剂中 1,2-DNE− 的吸收光谱和动力学的见解,有助于更深入地了解其在辐射分解条件下的化学行为 (Getoff, Solar, & Haenel, 1985)。
手性合成
(S)-1,1'-联萘-2,2'-二醇和类似的手性二醇衍生物已被合成,并分析了它们的光学产率。这项工作有助于理解轴向手性和它在化合物中的诱导,突出了手性二醇在合成异构化合物的潜力 (Miyano 等人,1984)。
光化学应用
已经对某些萘乙酸酐和萘基取代丙酮的光化学进行了研究,包括与 1,2-二(1-萘基)乙烷相关的化合物。这些研究阐明了这些化合物的反应性和发光性,有助于我们理解它们的光化学行为和潜在应用 (Roof, van Woerden, & Cerfontain, 1979)。
芘的合成
使用 1,2-二(1-萘基)乙烷开发了一种合成芘的新方法。这种光化学环化过程代表了创建复杂烃结构的新途径,可能在材料科学和有机合成中很有用 (Okamoto 等人,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCSHSTIWDUPJ-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440520 | |
| Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
CAS RN |
229184-99-0 | |
| Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



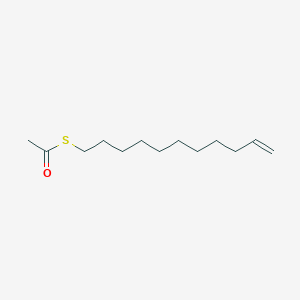
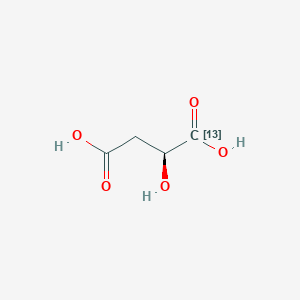
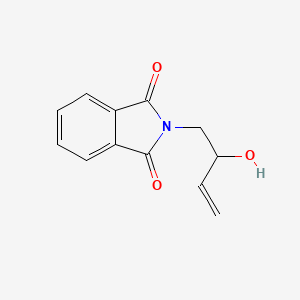
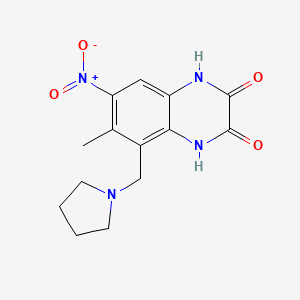
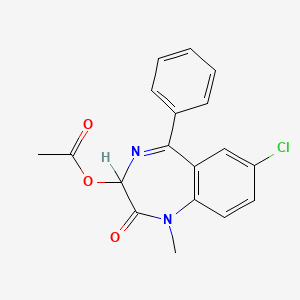
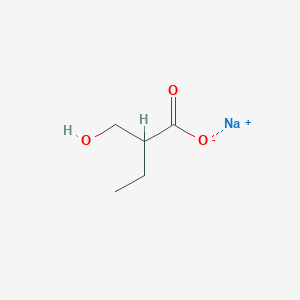
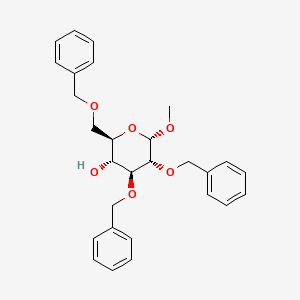
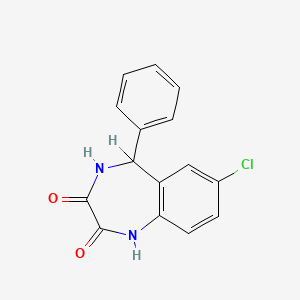
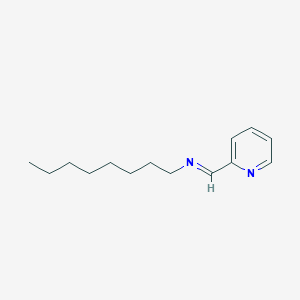
![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)
